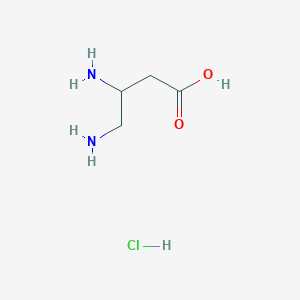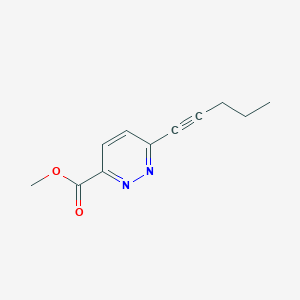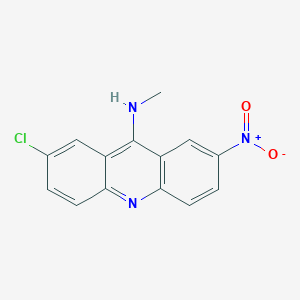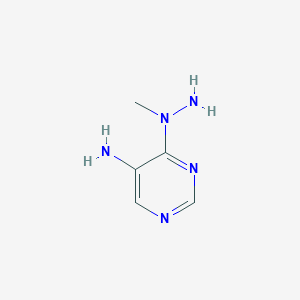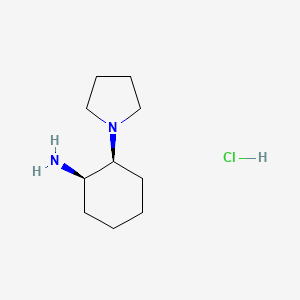
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexane backbone, with an amine group and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Backbone: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a pyrrolidine moiety.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
Pyrrolidine: A compound with a pyrrolidine ring, lacking the cyclohexane backbone.
N-Methylcyclohexylamine: A related compound with a methyl group attached to the amine nitrogen.
Uniqueness
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry and the combination of the cyclohexane and pyrrolidine rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H21ClN2 |
|---|---|
Peso molecular |
204.74 g/mol |
Nombre IUPAC |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h9-10H,1-8,11H2;1H/t9-,10+;/m1./s1 |
Clave InChI |
DYFXUUWCEAKCMX-UXQCFNEQSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl |
SMILES canónico |
C1CCC(C(C1)N)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


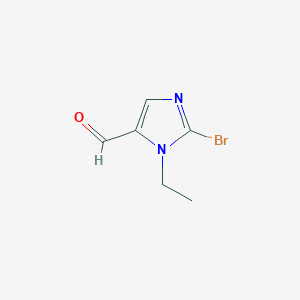
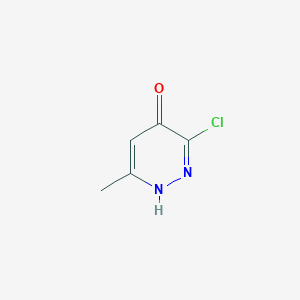
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)


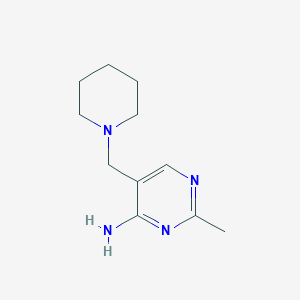
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B12925334.png)
